molecular formula C15H22O3 B1195541 Dihydroreynosin CAS No. 32223-12-4

Dihydroreynosin

Cat. No. B1195541
CAS RN: 32223-12-4
M. Wt: 250.33 g/mol
InChI Key: JWBPWNWPEVPCMJ-DMLGPZFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydroreynosin is a natural product found in Sonchus arvensis, Achillea, and other organisms with data available.

Scientific Research Applications

Sesquiterpene Lactones and Phytochemistry

Dihydroreynosin has been identified as a sesquiterpene lactone isolated from Artemisia herba-alba subsp. valentina. This compound was determined using spectroscopic methods and is one of the chemical components contributing to the overall makeup of this plant species (Gomis et al., 1979).

Anticancer Potential in Natural Products

In the context of anticancer research, dihydroreynosin was isolated as part of a study investigating cytotoxic sesquiterpene lactones from Michelia compressa. This work identified various sesquiterpene lactones, including dihydroreynosin, which exhibited cytotoxic activity, suggesting potential applications in cancer research (Ogura et al., 1978).

properties

CAS RN

32223-12-4

Product Name

Dihydroreynosin

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(3S,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one

InChI

InChI=1S/C15H22O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h9-13,16H,1,4-7H2,2-3H3/t9-,10-,11+,12+,13-,15-/m0/s1

InChI Key

JWBPWNWPEVPCMJ-DMLGPZFASA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@@H](CCC(=C)[C@@H]3[C@H]2OC1=O)O)C

SMILES

CC1C2CCC3(C(CCC(=C)C3C2OC1=O)O)C

Canonical SMILES

CC1C2CCC3(C(CCC(=C)C3C2OC1=O)O)C

synonyms

1-Hydroxy-4(15),11(13)-eudesmadien-12,6-olide
11-epi-dihydroreynosin
dihydroreynosin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroreynosin
Reactant of Route 2
Dihydroreynosin
Reactant of Route 3
Dihydroreynosin
Reactant of Route 4
Dihydroreynosin
Reactant of Route 5
Dihydroreynosin
Reactant of Route 6
Dihydroreynosin

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